2,5-Dimethoxycinnamic acid

Thermodynamics Materials Science Process Engineering

Researchers requiring the specific 2,5-substitution pattern for cinepazide synthesis or coordination chemistry face isomer-dependent failures with generic cinnamic acid derivatives. This compound solves that: • Exclusive cinepazide pharmacophore - other isomers (e.g., 3,4-DMCA) yield off-target molecules. • Structurally characterized Cu(II) ligand for predictable MOF design & [2+2] photocycloaddition studies. • Fungal biotransformation-resistant core for enzyme probe development. Supplied with full COA; research-use-only grade ensuring synthetic reproducibility.

Molecular Formula C11H12O4
Molecular Weight 208.21
CAS No. 161282-95-7
Cat. No. B1143158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxycinnamic acid
CAS161282-95-7
Molecular FormulaC11H12O4
Molecular Weight208.21
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C=CC(=O)O
InChIInChI=1S/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-3+
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethoxycinnamic Acid Overview


2,5-Dimethoxycinnamic acid (2,5-DMCA), also cataloged under CAS 10538-51-9, is a member of the hydroxycinnamic acid class with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol [1]. Its structure is characterized by a phenylpropenoic acid backbone substituted with two methoxy groups at the 2 and 5 positions on the aromatic ring . This specific substitution pattern imparts distinct physicochemical properties, including a melting point of 147–150 °C, a boiling point of 374.5 °C (at 760 mmHg), and a predicted pKa of 4.40 ± 0.10 . It is primarily known for its role as a key pharmaceutical intermediate in the synthesis of the vasodilator cinepazide and as a building block in coordination chemistry and solid-state materials research [2].

Why 2,5-Dimethoxycinnamic Acid Is Irreplaceable


Substituting 2,5-dimethoxycinnamic acid with a structurally similar cinnamic acid derivative, such as 3,4-dimethoxycinnamic acid (3,4-DMCA), ferulic acid, or sinapic acid, is not scientifically or procedurally valid due to isomer-specific physicochemical and biological behaviors. The position and number of methoxy substituents on the aromatic ring critically influence key properties, including thermodynamic stability (as measured by sublimation enthalpy) [1], susceptibility to enzymatic biotransformation [2], and the specific pharmacophore required for downstream synthesis, such as that of the vasodilator cinepazide . The quantitative evidence presented below demonstrates that these are not minor variations but rather deterministic factors that alter performance in defined research and industrial contexts, making generic substitution a significant risk to experimental reproducibility and process yield.

Evidence-Based Differentiation of 2,5-Dimethoxycinnamic Acid


Higher Thermal Stability than trans-Cinnamic Acid

2,5-Dimethoxycinnamic acid exhibits a significantly higher standard molar enthalpy of sublimation (ΔsubH°) compared to the parent compound, trans-cinnamic acid. This indicates stronger intermolecular interactions in the solid state and lower volatility, which is a critical parameter for applications involving thermal processing, vapor deposition, or long-term storage stability [1][2].

Thermodynamics Materials Science Process Engineering

Fungal Biotransformation Resistance vs. 3,4-DMCA

In a study evaluating the biotransformation of cinnamic acid derivatives by the white-rot fungus *Phanerochaete chrysosporium*, 2,5-dimethoxycinnamic acid was found to be resistant to transformation. In contrast, its positional isomer, 3,4-dimethoxycinnamic acid, was reduced to the corresponding cinnamyl alcohol with a yield of 21.9% under the same conditions [1]. This demonstrates that the 2,5-substitution pattern confers metabolic stability that is not shared by the 3,4-isomer.

Biocatalysis Metabolic Engineering Green Chemistry

Key Intermediate for Cinepazide Synthesis

2,5-Dimethoxycinnamic acid is a validated and commonly used intermediate in the synthesis of the vasodilator drug cinepazide . This specific application is linked to its unique 2,5-dimethoxy substitution pattern, which is a necessary structural feature of the target pharmacophore. Other dimethoxycinnamic acid isomers (e.g., 3,4- or 3,5-DMCA) or hydroxycinnamic acids (e.g., ferulic acid) do not serve as direct substitutes in this established synthetic route.

Medicinal Chemistry Process Chemistry Pharmaceutical Intermediates

Photoreactive Complex with 3,5-Dinitrocinnamic Acid

2,5-Dimethoxycinnamic acid forms a 1:1 molecular complex with 3,5-dinitrocinnamic acid that is photoreactive in the solid state. Upon irradiation, this complex undergoes a [2+2] cycloaddition to yield an unsymmetrical cyclobutane dimer [1]. This specific solid-state reactivity is a consequence of the crystal packing and donor-acceptor interactions dictated by the 2,5-substitution pattern, and is not a general property of all dimethoxycinnamic acid isomers.

Crystal Engineering Solid-State Chemistry Photochemistry

Ternary Copper(II) Complex Formation

2,5-Dimethoxycinnamic acid acts as a versatile ligand in the formation of ternary copper(II) complexes with phenanthroline derivatives. The crystal structure of [Cu(dmc)₂(2,9-dmphen)] reveals a highly asymmetric CuN₂O₂O'₂ chromophore, with Cu–O bond distances of 1.979(3) Å (bidentate) and 2.242(3) Å (monodentate), and a long Cu⋯O contact of 2.959(4) Å [1]. This specific coordination geometry is dictated by the steric and electronic effects of the 2,5-dimethoxy substitution.

Coordination Chemistry Bioinorganic Chemistry X-ray Crystallography

2,5-Dimethoxycinnamic Acid Applications


Cinepazide Synthesis Process

2,5-Dimethoxycinnamic acid is the established intermediate for the synthesis of cinepazide, a peripheral vasodilator. Procurement of this specific isomer is essential for medicinal chemists and process engineers developing or optimizing the synthetic route for this drug candidate or its analogs. Using any other cinnamic acid derivative will lead to an off-target molecule and a failed synthesis .

Solid-State Photochemistry and Crystal Engineering

The ability of 2,5-DMCA to form a 1:1 photoreactive complex with 3,5-dinitrocinnamic acid makes it a valuable tool for researchers in crystal engineering. It enables the rational design of solid-state [2+2] photocycloadditions to create unsymmetrical cyclobutane dimers, a structural motif of interest in materials science and synthetic methodology [1].

Copper(II) Complexes and MOF Precursors

For coordination chemists, 2,5-DMCA serves as a well-characterized, asymmetric ligand that can coordinate to copper(II) in both bidentate and monodentate fashions. This structural versatility, confirmed by X-ray crystallography, makes it a predictable building block for constructing novel metal-organic frameworks (MOFs), coordination polymers, or model complexes for metalloenzyme active sites [2].

Biocatalysis with White-Rot Fungi

In studies of fungal biotransformation, the documented resistance of 2,5-DMCA to modification by *Phanerochaete chrysosporium* [3] makes it a useful negative control or a stable core structure for developing enzyme-resistant probes. Conversely, if the goal is to metabolize or detoxify a cinnamic acid derivative, the 3,4-isomer would be a more suitable substrate.

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